N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16411267
InChI: InChI=1S/C17H16ClN5O/c18-13-6-2-1-5-12(13)9-23-10-19-16(20-11-23)22-17-21-14-7-3-4-8-15(14)24-17/h1-8H,9-11H2,(H2,19,20,21,22)
SMILES:
Molecular Formula: C17H16ClN5O
Molecular Weight: 341.8 g/mol

N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine

CAS No.:

Cat. No.: VC16411267

Molecular Formula: C17H16ClN5O

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine -

Specification

Molecular Formula C17H16ClN5O
Molecular Weight 341.8 g/mol
IUPAC Name N-[3-[(2-chlorophenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine
Standard InChI InChI=1S/C17H16ClN5O/c18-13-6-2-1-5-12(13)9-23-10-19-16(20-11-23)22-17-21-14-7-3-4-8-15(14)24-17/h1-8H,9-11H2,(H2,19,20,21,22)
Standard InChI Key XMNWSMJFKQSRRG-UHFFFAOYSA-N
Canonical SMILES C1NC(=NCN1CC2=CC=CC=C2Cl)NC3=NC4=CC=CC=C4O3

Introduction

N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine is a complex synthetic organic compound featuring a tetrahydrotriazine moiety linked to a benzoxazole amine. This compound is notable for its unique structural arrangement, which includes multiple heteroatoms such as nitrogen and chlorine, contributing to its potential biological activities and applications in medicinal chemistry and other scientific fields.

Synthesis

The synthesis of N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine typically involves multi-step organic reactions. These reactions often require controlled temperatures and specific solvents such as dichloromethane or ethanol. Optimized reaction conditions are crucial for achieving high yield and purity during synthesis.

Biological Activities and Applications

Research indicates that compounds with similar structures to N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine exhibit significant biological activity, including potential as antimicrobial agents and in anticancer therapies. The mechanism of action may involve interaction with specific enzymes or receptors, leading to modulation of their activity and subsequent biological effects.

Potential ApplicationMechanism of Action
Antimicrobial AgentInteraction with microbial enzymes or receptors
Anticancer TherapyModulation of cancer cell proliferation pathways

Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramideTriazine derivativeContains a nitramide group
N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamideSulfonamide derivativeFeatures methoxy groups enhancing solubility
N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amineTriazine and benzoxazole derivativeUnique combination of functional groups

Future Research Directions

Further research into the interactions of N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine with biological targets is necessary to fully understand its pharmacodynamics and potential therapeutic applications. This includes evaluating its binding affinity to specific targets and assessing its efficacy in inhibiting microbial growth or cancer cell proliferation.

Given the limitations in available literature from diverse sources, additional studies are required to explore the full potential of this compound in various scientific fields.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator